molecular formula C16H27NO6 B558532 (R)-2-((tert-Butoxycarbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoic acid CAS No. 133464-27-4

(R)-2-((tert-Butoxycarbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoic acid

Cat. No. B558532
M. Wt: 329.39 g/mol
InChI Key: FDNMLANBNJDIRG-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned contains several functional groups. The (R)-2-((tert-Butoxycarbonyl)amino) part suggests the presence of an amino group that is protected by a tert-butoxycarbonyl (Boc) group. The 5-(cyclohexyloxy) part indicates a cyclohexyl group attached via an ether linkage. The 5-oxopentanoic acid part suggests the presence of a carboxylic acid group .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with these functional groups can undergo a variety of reactions. For example, the Boc group can be removed under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic .

Scientific Research Applications

Synthesis of Tertiary Butyl Esters

  • Scientific Field : Synthetic Organic Chemistry
  • Application Summary : Tertiary butyl esters, including those with the Boc group, find large applications in synthetic organic chemistry . They are used in the synthesis of a variety of organic compounds .
  • Methods of Application : A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
  • Results : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .

Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

  • Scientific Field : Organic Chemistry
  • Application Summary : The N-Boc group is often used in organic synthesis to protect amines. The deprotection (removal) of the N-Boc group is a crucial step in many synthetic procedures .
  • Methods of Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported. This involves using oxalyl chloride in methanol, with reactions taking place under room temperature conditions for 1–4 hours .
  • Results : This method has been applied to a variety of substrates, including aliphatic, aromatic, and heterocyclic compounds, with yields up to 90% .

properties

IUPAC Name

(2R)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNMLANBNJDIRG-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.